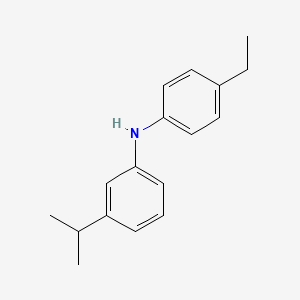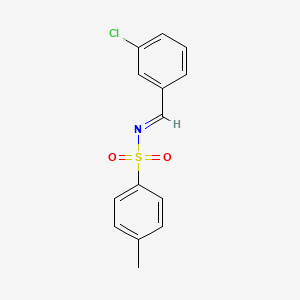
N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzylidene moiety, which is further substituted with a chlorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation of 3-chlorobenzaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role as a pharmacophore in drug design, particularly in the development of novel sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells through the activation of caspases .
Comparison with Similar Compounds
N-(3-Chlorobenzylidene)-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives to highlight its uniqueness:
N-(3-Chlorobenzylidene)-1H-1,2,4-triazol-3-amine: Exhibits anticancer properties against specific cell lines.
(3-Chlorobenzylidene)-2-(3-chloroanilino)nicotinic acid hydrazide: Known for its anti-inflammatory activity.
N-(3-Chlorobenzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide: Studied for its structural properties and potential biological activities.
These comparisons underscore the diverse applications and unique properties of this compound in various scientific fields.
Properties
Molecular Formula |
C14H12ClNO2S |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(NE)-N-[(3-chlorophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12ClNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3/b16-10+ |
InChI Key |
LGBLTMGCHGBEKM-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


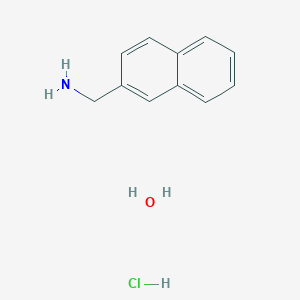



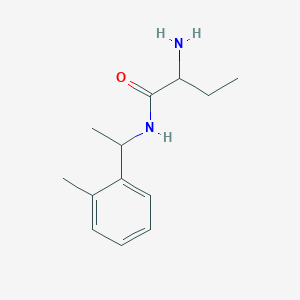
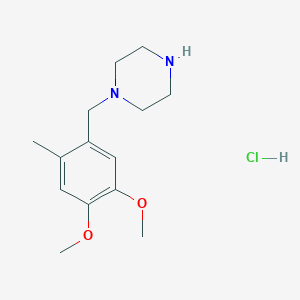
![8-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13648147.png)
![1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)
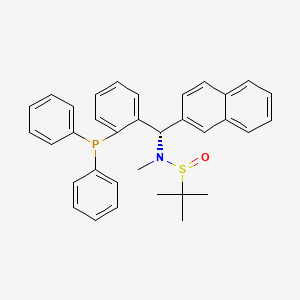
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)



